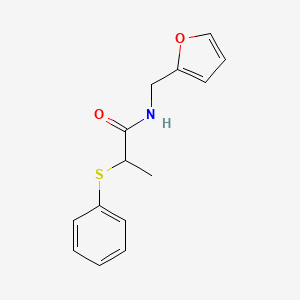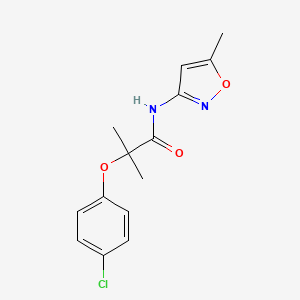
2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine
Vue d'ensemble
Description
2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine, also known as PEPMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PEPMC belongs to the class of morpholine derivatives and has been extensively studied for its ability to interact with various biological targets.
Mécanisme D'action
2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine exerts its effects by interacting with various biological targets, including NF-κB, caspases, and reactive oxygen species (ROS). 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes. 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. Additionally, 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine reduces oxidative stress and inflammation in the brain by scavenging ROS and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various cell types. 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has been shown to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has also been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has not been extensively studied for its toxicity profile, which may limit its potential for clinical use.
Orientations Futures
There are several future directions for the study of 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine. One potential area of research is the development of 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine's potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms underlying 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine's anti-inflammatory and anti-cancer effects, which may lead to the development of novel therapeutic agents.
Applications De Recherche Scientifique
2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have demonstrated that 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation and immune responses. 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-(2-phenylethyl)-4-(2-pyridinylcarbonyl)morpholine has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
[2-(2-phenylethyl)morpholin-4-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(17-8-4-5-11-19-17)20-12-13-22-16(14-20)10-9-15-6-2-1-3-7-15/h1-8,11,16H,9-10,12-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPULSXKHOKGFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=N2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Phenylethyl)morpholin-4-yl]-pyridin-2-ylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol](/img/structure/B3937669.png)
![5-chloro-2-methoxy-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3937671.png)
![3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3937678.png)
![2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3937684.png)
![N,N-diallyl-6-tert-butyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937690.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3937705.png)


![N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3937730.png)
![1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol hydrochloride](/img/structure/B3937744.png)
![(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3937747.png)

![5-(2-methoxy-4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3937762.png)